molecular formula C8H9N3S B14110966 Amino-3-methyl-benzimidazoline-2-thion

Amino-3-methyl-benzimidazoline-2-thion

Cat. No.: B14110966
M. Wt: 179.24 g/mol
InChI Key: DXWOQIMHDSVZBI-UHFFFAOYSA-N
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Description

Amino-3-methyl-benzimidazoline-2-thion is a high-purity, heterocyclic organic compound that serves as a privileged scaffold in modern chemical research. This molecule features a benzimidazole core, a structure known for its wide range of investigational applications due to its ability to interact with various biological polymers and metal surfaces . As a key synthon, it is utilized in the synthesis of more complex molecules for pharmaceutical development and materials science . In medicinal chemistry, benzimidazole-2-thione derivatives are recognized for their significant bioactivity. Specifically, structural analogues have demonstrated potent inhibitory effects against enzymes like α-glucosidase, with some compounds showing IC50 values in the sub-micromolar range, far exceeding the potency of standard drugs like acarbose . This makes the this compound skeleton a valuable lead structure for research into new therapeutic agents for metabolic disorders . Furthermore, benzimidazole derivatives are extensively studied in materials science as highly effective corrosion inhibitors for metals and alloys in aggressive acidic environments . These compounds typically function as mixed-type inhibitors, adsorbing onto metal surfaces to form a protective film that blocks both anodic and cathodic reaction sites, with studies reporting inhibition efficiencies exceeding 97% for specific derivatives . The mechanism is often investigated using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), and the adsorption frequently follows the Langmuir isotherm model . The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

4-amino-3-methyl-1H-benzimidazole-2-thione

InChI

InChI=1S/C8H9N3S/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4H,9H2,1H3,(H,10,12)

InChI Key

DXWOQIMHDSVZBI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2NC1=S)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

Cyclocondensation reactions between o-phenylenediamine analogs and sulfur-containing reagents represent a foundational approach for constructing the benzimidazoline-2-thion scaffold. A notable method involves the reaction of 3-methyl-o-phenylenediamine with carbon disulfide (CS₂) under basic conditions. For instance, treatment of 3-methyl-o-phenylenediamine with CS₂ in ethanol in the presence of potassium hydroxide yields the corresponding benzimidazoline-2-thione derivative. Subsequent aminolysis or hydrolysis introduces the amino group at position 1.

In a specialized protocol, the macrocyclic aminal DMDBTA (16H,13H-5:12,7:14-dimethanedibenzo[d,i]-tetraazecine) reacts with nucleophiles like ammonium thiocyanate in the presence of CS₂ to generate benzimidazole-2-thione derivatives. While this method primarily targets benzimidazole systems, adaptation to benzimidazoline requires reducing agents such as sodium borohydride (NaBH₄) to saturate the imidazole ring post-thione formation.

Key Reaction Conditions:

  • Temperature: 60–80°C
  • Solvent: Ethanol or methanol
  • Catalysts: KOH or NaOH
  • Yield: 15–51% (depending on substituents)

Alkylation and Amination Strategies

Introducing the methyl and amino groups sequentially via alkylation and amination has been explored. A patent by WO2017168451A1 details the synthesis of related imidazoline-2-thiones through quaternization and sulfur incorporation. For example, 1-methyl-1H-benzimidazole is alkylated with tert-butyl (2-bromoethyl)carbamate in tetrahydrofuran (THF), followed by treatment with sulfur powder and potassium carbonate in methanol under reflux. Deprotection of the tert-butoxycarbonyl (Boc) group using hydrochloric acid yields the primary amine.

Adapting this method for amino-3-methyl-benzimidazoline-2-thion involves:

  • Quaternization : Reacting 3-methyl-benzimidazoline with bromoethylamine derivatives.
  • Sulfur Insertion : Refluxing with sulfur in methanol/K₂CO₃.
  • Deprotection : Removing Boc groups via acid hydrolysis.

Optimized Parameters:

  • Alkylation time: 12–20 hours
  • Sulfur reaction: 75°C for 20 hours
  • Yield after deprotection: 70–86%

Reductive Synthesis from Benzimidazole-2-Thione Precursors

Reduction of preformed benzimidazole-2-thiones offers a direct route to the benzimidazoline scaffold. Hydrogenation using palladium on carbon (Pd/C) or catalytic transfer hydrogenation with ammonium formate selectively reduces the imidazole ring’s double bond while preserving the thione functionality. For instance, benzimidazole-2-thione derivatives treated with H₂ (1 atm) and Pd/C in ethanol at room temperature yield the corresponding dihydro derivatives.

Advantages:

  • High selectivity for ring saturation.
  • Preservation of thione and amino groups.
  • Typical yields: 60–75%.

Metal-Complex Assisted Synthesis

Coordination-driven synthesis leverages metal templates to preorganize ligands, facilitating cyclization. A study by Garnovskii et al. describes the preparation of this compound via its azomethine derivative. The ligand HL, synthesized from this compound and 2-N-tosylaminobenzaldehyde, forms stable complexes with transition metals like molybdenum(VI). The metal’s coordination geometry directs the regioselective formation of the benzimidazoline core.

Procedure Overview:

  • Condensation of 3-methyl-o-phenylenediamine with thiourea to form the thione.
  • Reaction with 2-N-tosylaminobenzaldehyde to generate the azomethine intermediate.
  • Metal complexation (e.g., MoO₂²⁺) to stabilize the structure.

Comparative Analysis of Methodologies

Method Starting Materials Yield (%) Complexity Scalability
Cyclocondensation o-Phenylenediamine, CS₂ 15–51 Moderate Limited
Alkylation/Amination Benzimidazoline, Bromoethylamine 70–86 High Industrial
Reductive Synthesis Benzimidazole-2-thione 60–75 Low Moderate
Metal-Assisted Azomethine derivatives, MoO₂²⁺ 40–55 High Lab-scale

Cyclocondensation offers simplicity but suffers from modest yields. Alkylation/amination provides higher efficiency but requires multi-step purification. Metal-assisted methods, while elegant, are less practical for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved can vary depending on the specific application, but often include inhibition of key enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Flexibility : The introduction of alkyl, acyl, or aryl groups at N1 or C3 modulates solubility and reactivity. For example, methacryloyl groups () enhance polymerizability, while thionyl-acetyl groups () increase electrophilicity .
  • Synthetic Efficiency : Yields vary widely depending on the method. The use of column chromatography () improves purity but reduces overall yield compared to straightforward condensations () .
Key Observations:
  • Anticancer Potency : Hydrazone derivatives () show dual antioxidant and antineoplastic activity, making them candidates for combination therapies .
  • Mechanistic Diversity: Thieno-pyridine fused analogs () form complex molecular architectures (e.g., isoindolo-benzimidazoles) that may enhance DNA intercalation or receptor binding .

Physicochemical Properties

  • Solubility: Amino-3-methyl-benzimidazoline-2-thion’s solubility in polar solvents is likely enhanced by the amino group, whereas alkyl or aryl substituents (e.g., ) increase lipophilicity .
  • Thermal Stability : Thione derivatives generally exhibit high melting points (>200°C), as seen in 3-benzylmethyl-2-[(2-thionyl)acetyl] benzimidazole (m.p. 240°C) .

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